molecular formula C9H13ClN2 B14852345 5-Tert-butyl-2-(chloromethyl)pyrimidine

5-Tert-butyl-2-(chloromethyl)pyrimidine

Cat. No.: B14852345
M. Wt: 184.66 g/mol
InChI Key: RQEVRAMVCCKYJM-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a tert-butyl group at the 5-position and a chloromethyl group at the 2-position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 5-tert-butylpyrimidine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:

5-Tert-butylpyrimidine+MOMClZnCl2This compound\text{5-Tert-butylpyrimidine} + \text{MOMCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} 5-Tert-butylpyrimidine+MOMClZnCl2​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

5-Tert-butyl-2-(chloromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of antiviral and anticancer research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(chloromethyl)pyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, introducing the chloromethyl group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological macromolecules, potentially altering their function. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-methylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Chloromethylpyrimidine: Lacks the tert-butyl group, which can influence its steric and electronic properties.

    5-Tert-butylpyrimidine: Lacks the chloromethyl group, limiting its reactivity in certain chemical transformations.

Uniqueness

5-Tert-butyl-2-(chloromethyl)pyrimidine is unique due to the presence of both the tert-butyl and chloromethyl groups This combination imparts specific reactivity and steric properties, making it a valuable intermediate in various synthetic applications

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5-tert-butyl-2-(chloromethyl)pyrimidine

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,4H2,1-3H3

InChI Key

RQEVRAMVCCKYJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)CCl

Origin of Product

United States

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